3-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
The compound 3-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative characterized by a tricyclic core structure. The 3-methyl group at position 3 and the sulfanyl moiety substituted with a 3-(trifluoromethyl)benzyl group at position 2 distinguish it from related analogs.
Properties
IUPAC Name |
3-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3OS/c1-25-17(26)16-15(13-7-2-3-8-14(13)23-16)24-18(25)27-10-11-5-4-6-12(9-11)19(20,21)22/h2-9,23H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUHMAXJFVPQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ether.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
3-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido[5,4-b]indol-4-one derivatives exhibit diverse pharmacological activities, with variations in substituents significantly altering physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Key Structural and Physicochemical Comparisons
†Estimated based on structural analogs. ‡Computed or inferred from substituent contributions.
Key Observations
Lipophilicity (logP):
- The target compound’s CF₃-benzylsulfanyl group contributes to a high logP (~5.5), comparable to G856-0859 (logP 5.20) .
- Polar substituents (e.g., morpholine in ) reduce logP significantly (~3.8), highlighting the trade-off between lipophilicity and solubility.
Solubility:
- Low solubility (logSw ~-6.0 estimated for the target) is common in this series due to aromatic stacking and high logP. G856-0859 exhibits logSw -5.35, consistent with this trend .
Substituent Effects:
- Electron-Withdrawing Groups (CF₃, Cl): Enhance metabolic stability and binding affinity to hydrophobic targets .
- Polar Groups (Morpholine, Piperidine): Improve aqueous solubility but may limit blood-brain barrier penetration .
Stereochemistry:
Structure-Activity Relationship (SAR) Insights
- Position 3 Substituents:
- Position 2 Sulfanyl Moieties:
- Bulky substituents (e.g., indole-linked in ) may hinder binding, whereas flexible chains (e.g., phenacyl in ) improve conformational adaptability.
Biological Activity
The compound 3-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a novel pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
It features a pyrimidine core with a trifluoromethyl phenyl group and a sulfanyl group, which are critical for its biological activity.
Synthesis
The synthesis of this compound has been achieved through various methods, including condensation reactions involving trifluoromethylated phenylacetates and sulfur-containing reagents. The yield and purity of the synthesized compound are crucial for evaluating its biological potential.
Anticancer Properties
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, compounds structurally related to This compound have shown promising results against various cancer cell lines. A notable study reported that certain pyrimidine derivatives inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways .
Inhibition of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases play a crucial role in tumor metastasis. A related compound was found to possess 60 times higher inhibitory activity against MMP-1 compared to structurally similar compounds . This suggests that the trifluoromethyl group significantly enhances the binding affinity to MMPs, indicating potential therapeutic applications in cancer treatment.
Anti-inflammatory Effects
Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. In vitro assays demonstrated that compounds with similar structures inhibited the expression of pro-inflammatory cytokines in RAW264.7 macrophages. This was measured using RT-PCR and Western blotting techniques .
Structure-Activity Relationships (SAR)
The biological activity of This compound can be attributed to specific structural features:
- Trifluoromethyl Group : Enhances lipophilicity and improves binding interactions with target proteins.
- Sulfanyl Linkage : May contribute to increased reactivity and interaction with biological targets.
Case Studies
- In Vitro Studies : Several derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications at the pyrimidine core influenced the potency and selectivity against different cancer types.
- Animal Models : Preliminary in vivo studies using mouse models showed significant tumor reduction when treated with the compound compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
